molecular formula C10H8ClNO B14812194 3-Chloro-4-cyclopropoxybenzonitrile

3-Chloro-4-cyclopropoxybenzonitrile

Cat. No.: B14812194
M. Wt: 193.63 g/mol
InChI Key: WBABGUZNMOOOBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-cyclopropoxybenzonitrile is an organic compound with the molecular formula C10H8ClNO. It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom at the third position and a cyclopropoxy group at the fourth position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-cyclopropoxybenzonitrile typically involves the following steps:

    Starting Material: The synthesis begins with 3-chlorobenzonitrile.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and solvent recovery systems to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-cyclopropoxybenzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H2).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of substituted benzonitriles.

    Reduction: Formation of 3-chloro-4-cyclopropoxybenzylamine.

    Oxidation: Formation of 3-chloro-4-cyclopropoxybenzoic acid.

Scientific Research Applications

3-Chloro-4-cyclopropoxybenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development due to its unique structural properties.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3-Chloro-4-cyclopropoxybenzonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The cyclopropoxy group may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and affect cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-cyclopropoxybenzonitrile is unique due to the presence of both the chlorine and cyclopropoxy groups, which confer distinct reactivity and potential biological activity. This combination of substituents makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H8ClNO

Molecular Weight

193.63 g/mol

IUPAC Name

3-chloro-4-cyclopropyloxybenzonitrile

InChI

InChI=1S/C10H8ClNO/c11-9-5-7(6-12)1-4-10(9)13-8-2-3-8/h1,4-5,8H,2-3H2

InChI Key

WBABGUZNMOOOBZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=C(C=C2)C#N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.